molecular formula C17H13FN2O2 B2594965 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956984-87-5

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2594965
CAS No.: 956984-87-5
M. Wt: 296.301
InChI Key: PLMYCIIOLUHFFW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a fluorophenyl group at position 1 and a 3-methoxyphenyl group at position 3 of the pyrazole ring, with a carbaldehyde functional group at position 2.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-16-4-2-3-12(9-16)17-13(11-21)10-20(19-17)15-7-5-14(18)6-8-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMYCIIOLUHFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles to form derivatives with extended conjugation or functional complexity:

Hydrazone Formation

Reaction with hydrazines produces hydrazones, which are precursors for further cyclization:

  • Reagents : Tosylhydrazine, ethanol, reflux

  • Product : 3,4,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition

  • Yield : 70–85% under optimized conditions

Active Methylene Condensation

Condensation with Meldrum’s acid forms quinoline-2,5-dione hybrids:

  • Conditions : Piperidine catalyst, ethanol, reflux

  • Application : Antimicrobial agents with MIC values of 0.07–4.17 µg/mL against bacterial pathogens

Oxidation to Carboxylic Acid

The aldehyde is oxidized to a carboxylic acid under mild conditions:

  • Reagents : KMnO₄ in water-pyridine medium

  • Yield : >90% for pyrazole-4-carboxylic acid

  • Downstream Products :

    • Esters : Ethanol/H⁺ converts acid to ethyl ester (75–80% yield)

    • Amides : Reaction with amines forms bioactive amides (e.g., antifungal agents)

Reduction to Hydroxymethyl Derivative

Selective reduction of the aldehyde group:

  • Reagents : NaBH₄ in methanol (0°C, 1 h)

  • Product : 4-Hydroxymethylpyrazole (85% yield)

  • Further Modification :

    • SOCl₂ converts hydroxymethyl to chloromethyl (90% yield)

    • Wittig reaction with aromatic aldehydes yields 4-[2-arylethenyl]pyrazoles

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions to form secondary alcohols or imines:

Reaction TypeReagents/ConditionsProductYieldSource
Grignard AdditionRMgX, THF, 0°C → RT4-Substituted pyrazoles60–75%
Imine FormationPrimary amines, EtOH, ΔSchiff bases70–88%

Cycloaddition and Multicomponent Reactions

The compound serves as a substrate in cycloadditions to construct polycyclic systems:

  • 1,3-Dipolar Cycloaddition :

    • With diazo compounds or alkynyl bromides to form 3,5-diarylpyrazoles (regioselectivity >95%)

  • Multicomponent Reactions :

    • Example: Synthesis of 4-pyrazolylquinoline-2,5-diones via cyclocondensation with β-enaminones (80–92% yield)

Electrophilic Substitution

The electron-rich pyrazole ring undergoes substitution at C5:

  • Halogenation : Br₂ in acetic acid introduces bromine (65% yield)

  • Nitration : HNO₃/H₂SO₄ produces nitro derivatives for agrochemical applications

Biological Activity and Mechanistic Insights

Reaction products exhibit notable bioactivity:

  • Antimicrobial : Quinoline-2,5-dione hybrids show MIC = 0.07 µg/mL against Candida albicans

  • Anticancer : 4-[2-arylethenyl]pyrazoles inhibit kinase pathways (IC₅₀ = 1.2–3.8 µM)

  • Mechanism : Aldehyde-derived Schiff bases form covalent bonds with cysteine residues in target enzymes

Scientific Research Applications

Anticancer Properties

The pyrazole scaffold has been extensively studied for its anticancer properties. Recent literature indicates that derivatives of pyrazole, including 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : Pyrazole derivatives often act by inhibiting specific kinases involved in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), leading to reduced cell viability in cancer lines such as MCF-7 and A375 .
  • Case Study : In a study by Abadi et al., pyrazole derivatives were evaluated for their anticancer potential, demonstrating IC50 values as low as 0.39 µM against HCT116 cells, indicating strong efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is another area of significant interest. The compound has shown promise in reducing inflammation markers in vitro:

  • Research Findings : Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, making them suitable candidates for developing anti-inflammatory drugs .

Synthesis Routes

The synthesis of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors:

  • Condensation Reactions : The initial step often involves the condensation of hydrazine derivatives with aromatic aldehydes to form the pyrazole ring.
  • Formylation : The introduction of the aldehyde group is achieved through formylation reactions, which can be optimized using various reagents to enhance yield and selectivity .

Table of Synthetic Routes

StepReaction TypeReagentsConditionsYield
1CondensationHydrazine + AldehydeReflux70%
2FormylationVilsmeier-Haack reagentRoom Temperature85%

Potential Therapeutic Uses

Given its biological activities, 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is being investigated for several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapies.
  • Anti-inflammatory Drugs : The compound's effects on inflammatory pathways suggest potential use in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Pyrazole-carbaldehydes exhibit significant variability in biological activity depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Formula Key Biological Activities Reference
1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Target Compound) 4-Fluorophenyl (Position 1), 3-Methoxyphenyl (Position 3) C17H13FN2O2 Limited data; hypothesized antimicrobial/anti-inflammatory activity based on structural analogs
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl (Position 1), 4-Fluorophenyl (Position 3) C20H19FN2O Potent antibacterial activity against P. aeruginosa and S. aureus (MIC < 10 µg/mL)
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde Phenyl (Position 1), Propargyloxy-substituted phenyl (Position 3) C19H14N2O2 Enhanced antioxidant activity due to propargyl group (IC50 ~ 25 µM in DPPH assay)
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 3-Chloro-4-fluorophenyl (Position 1), 4-Methoxyphenyl (Position 3) C17H12ClFN2O2 Significant anti-inflammatory activity (ulcer index = 2.10–4.27)
3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl (Position 1), 3-Hydroxyphenyl (Position 3) C16H12N2O2 Intermediate for triazole derivatives with moderate antimicrobial activity

Structure–Activity Relationship (SAR)

  • Electron-Withdrawing Groups (EWGs):
    • Fluorine at the para position of the phenyl ring (e.g., 4-fluorophenyl) enhances antibacterial potency. For example, the 4-isopropylbenzyl derivative in Scheme 8 demonstrated superior activity against Gram-negative pathogens compared to methoxy-substituted analogs .
    • Chlorine substitution (e.g., 3-chloro-4-fluorophenyl) improves anti-inflammatory efficacy while maintaining low ulcerogenicity .
  • Electron-Donating Groups (EDGs):
    • Methoxy groups at the para position (e.g., 4-methoxyphenyl) reduce antimicrobial activity but improve solubility and metabolic stability .
    • Propargyloxy groups introduce radical scavenging properties, as seen in antioxidant assays .

Biological Activity

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C17H13FN2O2
  • Molecular Weight : 296.30 g/mol
  • CAS Number : 956984-87-5

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory effects. A study synthesized various pyrazole derivatives, including 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and evaluated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound showed significant inhibition rates comparable to standard anti-inflammatory drugs like diclofenac sodium .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound61–85%76–93%
Dexamethasone76%86%

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been investigated. In vitro studies indicated that compounds similar to 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde demonstrated effective activity against various bacterial strains, including E. coli and Bacillus subtilis. The mechanism of action is thought to involve disruption of the bacterial cell wall or interference with metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Compounds with structural similarities to 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, certain derivatives exhibited IC50 values in the low micromolar range against HT29 colon cancer cells .

Study on Anti-inflammatory Effects

Selvam et al. synthesized a series of pyrazole derivatives and assessed their anti-inflammatory activities. The study revealed that specific compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating strong anti-inflammatory potential .

Study on Anticancer Properties

Burguete et al. reported the synthesis of new pyrazole derivatives with anticancer activity. These compounds were tested against the H37Rv strain of Mycobacterium tuberculosis and various cancer cell lines, demonstrating significant growth inhibition compared to standard treatments .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier–Haack reaction, which involves formylation of pyrazole intermediates. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives are treated with POCl₃ and DMF to yield carbaldehyde products . Optimization includes controlling reaction temperature (70–90°C), solvent selection (e.g., dry DCM for moisture-sensitive steps), and stoichiometric ratios of reagents to minimize side products like dihalogenated impurities . Ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and reduce time, achieving yields >85% under controlled sonication parameters .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this pyrazole-carbaldehyde derivative?

  • X-ray crystallography is critical for confirming molecular geometry, dihedral angles between aromatic rings, and intermolecular interactions. For instance, studies on analogous pyrazole-carbaldehydes reveal planar pyrazole rings with C=O bond lengths of ~1.22 Å .
  • NMR spectroscopy : ¹H NMR shows characteristic aldehyde proton signals at δ 9.8–10.2 ppm, while ¹³C NMR confirms the aldehyde carbon at δ 190–195 ppm. Substituent effects (e.g., methoxy vs. fluoro groups) are evident in splitting patterns .
  • FT-IR : Strong absorption bands at ~1680–1700 cm⁻¹ confirm the aldehyde functional group .

Q. What in vitro biological assays are commonly used to evaluate the pharmacological potential of this compound?

Pyrazole-carbaldehydes are screened for antimicrobial, anticancer, and antiviral activity. For example:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with results often correlated to substituent electronic effects .

Q. How does the solubility and stability of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (4–9) and temperature (25–60°C) show degradation <5% over 24 hours in neutral conditions. For long-term storage, recommend anhydrous environments at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers address contradictory data in structural and activity studies of pyrazole-carbaldehyde derivatives?

Discrepancies often arise from crystallographic packing effects vs. solution-phase conformations. For example, X-ray structures may show planar pyrazole rings, while NMR NOE experiments in solution reveal slight torsional flexibility . To resolve contradictions:

  • Compare computational (DFT) models with experimental data to identify dominant conformers.
  • Use dynamic NMR to study rotational barriers of substituents (e.g., methoxy groups) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity or selectivity?

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., –CF₃) at position 3 improves antimicrobial activity by enhancing electrophilicity .
  • Hybridization : Conjugating the aldehyde group with hydrazones or thiosemicarbazones increases metal-binding capacity, relevant for anticancer applications .
  • Steric effects : Bulky substituents at position 1 (e.g., 2,4,6-trichlorophenyl) reduce off-target interactions in enzyme inhibition assays .

Q. How can computational methods predict reactivity or binding modes of this compound?

  • Molecular docking : Studies on analogous pyrazole-carbaldehydes with carbonic anhydrase IX (CA-IX) reveal hydrogen bonding between the aldehyde oxygen and Thr200 residue (binding energy: –8.5 kcal/mol) .
  • QSAR models : Hammett σ values for substituents correlate with antibacterial activity (R² > 0.85), guiding rational design .

Q. What are the key challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Over-formylation or dimerization during Vilsmeier–Haack reactions requires strict temperature control and slow reagent addition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential but time-consuming. Alternative methods like recrystallization from ethanol/water mixtures improve yield (>90%) .

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